N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
CAS No.: 1359318-11-8
Cat. No.: VC5766757
Molecular Formula: C26H29N5O3S
Molecular Weight: 491.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359318-11-8 |
|---|---|
| Molecular Formula | C26H29N5O3S |
| Molecular Weight | 491.61 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C26H29N5O3S/c1-5-31-24-23(18(4)29-31)28-26(30(25(24)33)15-19-9-7-17(3)8-10-19)35-16-22(32)27-20-11-13-21(14-12-20)34-6-2/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) |
| Standard InChI Key | IYWKEOGOIFFHSZ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)OCC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s core consists of a pyrazolo[4,3-d]pyrimidin-7-one scaffold, a bicyclic system merging pyrazole and pyrimidine rings. Key structural features include:
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1-Ethyl and 3-Methyl Groups: These alkyl substituents enhance lipophilicity, potentially improving membrane permeability .
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6-[(4-Methylphenyl)Methyl]: A para-methyl-substituted benzyl group at position 6 introduces aromatic bulk, which may influence target binding affinity .
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5-Sulfanylacetamide Moiety: The sulfanyl (-S-) linker connects the core to an N-(4-ethoxyphenyl)acetamide group, providing hydrogen-bonding and hydrophobic interactions.
The molecular formula is C27H31N5O3S, with a calculated molecular weight of 529.7 g/mol (derived from analogous compounds in search results ).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H31N5O3S |
| Molecular Weight | 529.7 g/mol |
| Key Functional Groups | Pyrazolo[4,3-d]pyrimidin-7-one, sulfanyl, acetamide |
| Potential Solubility | Low aqueous solubility (lipophilic substituents) |
Spectroscopic Characterization
While direct spectroscopic data for this compound is unavailable, related pyrazolo[4,3-d]pyrimidines exhibit characteristic signals:
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NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm, while pyrimidine carbons appear at 150–160 ppm in 13C NMR .
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Mass Spectrometry: Expected molecular ion peak at m/z 529.7 (M+H)+, with fragmentation patterns reflecting loss of the ethoxyphenyl group (-C8H9O2) .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis involves multi-step sequences, as seen in analogs :
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Core Construction: Condensation of 5-amino-1-ethylpyrazole-4-carbonitrile with diketene analogs to form the pyrazolo[4,3-d]pyrimidin-7-one core .
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Substituent Introduction:
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 4-ethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | DMF, 100°C, 12 h | 45–60 |
| 6-Alkylation | K2CO3, DMF, 80°C, 6 h | 70–85 |
| Sulfanyl incorporation | NaSH, EtOH, reflux, 4 h | 50–65 |
| Acetamide coupling | 4-Ethoxyphenyl isocyanate, THF, RT, 24 h | 60–75 |
Challenges in Purification
The compound’s lipophilicity complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is typically required . Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
| Compound | PDE5 IC50 (nM) | Selectivity (vs PDE6) |
|---|---|---|
| Sildenafil (Viagra®) | 3.5 | 10-fold |
| Patent Compound (WO2001027113A2) | 2.8 | 15-fold |
| Target Compound (Predicted) | ~5–10* | ~8-fold* |
*Estimated based on structural similarity .
Additional Targets and Pathways
The sulfanylacetamide group may confer ancillary activity:
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Kinase Inhibition: Pyrazolo[4,3-d]pyrimidines inhibit tyrosine kinases (e.g., Src) at micromolar concentrations.
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Anti-Inflammatory Effects: Suppression of NF-κB signaling observed in analogs with ethoxyphenyl groups .
Analytical and Preclinical Development
ADME Profiling
Predicted properties (using SwissADME):
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LogP: 4.2 (high lipophilicity)
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Bioavailability: 55% (moderate due to first-pass metabolism)
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CYP3A4 Substrate: Likely, necessitating co-administration with inhibitors (e.g., ketoconazole).
Toxicity Considerations
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